3-(1-((5-methylthiophen-2-yl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
Description
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Properties
IUPAC Name |
3-[1-(5-methylthiophen-2-yl)sulfonylpiperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S2/c1-12-4-5-15(25-12)26(23,24)20-9-6-13(7-10-20)21-11-19-16-14(17(21)22)3-2-8-18-16/h2-5,8,11,13H,6-7,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCSEYWVGRSJGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)N2CCC(CC2)N3C=NC4=C(C3=O)C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(1-((5-methylthiophen-2-yl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one, also known by its CAS number 2034425-01-7, is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : CHNOS
- Molecular Weight : 390.5 g/mol
- Structure : The compound features a pyrido[2,3-d]pyrimidin core, which is significant in medicinal chemistry due to its diverse biological activities.
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The sulfonamide group in this compound may contribute to its biological activity by facilitating interactions with target proteins involved in disease pathways.
Anticancer Activity
Several studies have documented the anticancer properties of related compounds. For instance, derivatives containing piperidine moieties have shown potent cytotoxicity against various cancer cell lines. A study highlighted that compounds with similar structural features activated caspase pathways leading to apoptosis in cancer cells, suggesting that this compound may exhibit similar effects .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor is noteworthy. Sulfonamide derivatives are known for their ability to inhibit carbonic anhydrase and other enzymes critical in metabolic pathways. In silico studies suggest that this compound may interact with specific amino acids in target enzymes, potentially leading to inhibition .
Research Findings and Case Studies
Scientific Research Applications
Medicinal Chemistry
The compound's structural attributes suggest several potential therapeutic applications:
- Enzyme Inhibition : The sulfonyl group may facilitate interactions with specific enzymes, making this compound a candidate for enzyme inhibitors. This is particularly relevant in cancer therapies where inhibition of specific kinases is desired .
- Anticancer Activity : Preliminary studies indicate that derivatives of pyrido[2,3-d]pyrimidines exhibit anticancer properties by targeting specific kinases involved in tumor growth. For instance, compounds similar to this have shown efficacy against triple-negative breast cancer via selective kinase inhibition .
- Antimicrobial Properties : Given the presence of the sulfonamide moiety, there is potential for antimicrobial activity. Research into related compounds suggests they may act against various bacterial strains.
Biological Research
In biological contexts, the compound's mechanism of action may involve:
- Receptor Modulation : It may interact with various receptors, influencing cellular signaling pathways. This could be beneficial in treating diseases where receptor dysregulation is a factor.
- Cellular Pathway Targeting : The compound's ability to modulate specific pathways could lead to novel treatments for inflammatory diseases or metabolic disorders .
Industrial Applications
The compound's electronic properties make it a candidate for:
- Organic Semiconductors : Its structural characteristics allow for potential use in organic light-emitting diodes (OLEDs) and solar cells due to its ability to facilitate charge transport.
- Polymer Development : The incorporation of this compound into polymer matrices could enhance material properties, making it suitable for advanced materials applications.
Case Studies and Research Findings
Recent studies have focused on synthesizing derivatives of this compound to explore their biological activities:
Case Study 1: Anticancer Activity
A study evaluated the efficacy of pyrido-pyrimidine derivatives in inhibiting cancer cell proliferation. The results indicated that certain modifications to the piperidine ring significantly enhanced anticancer activity against various cancer cell lines, suggesting that structural optimization could lead to more potent agents .
Case Study 2: Enzyme Inhibition
Research on enzyme inhibitors derived from similar structures demonstrated significant inhibition of protein kinases associated with cancer progression. The sulfonyl group was crucial for binding affinity, highlighting the importance of functional groups in drug design .
Preparation Methods
Chalcone Intermediate Formation
The pyrido[2,3-d]pyrimidin-4(3H)-one scaffold is typically synthesized via cyclocondensation between α,β-unsaturated ketones (chalcones) and 6-aminothiouracil. For example, 3-(thiophen-2-yl)-1-(substituted aryl)prop-2-en-1-one chalcones react with 6-aminothiouracil in dimethylformamide (DMF) under reflux to yield 5-aryl-7-(thiophen-2-yl)-2-thioxopyrido[2,3-d]pyrimidin-4(1H)-ones.
Mechanistic Insight :
The reaction proceeds through nucleophilic attack of the amine group of 6-aminothiouracil on the α,β-unsaturated ketone, followed by cyclization and elimination of water.
Analytical Validation :
Hydrazine Functionalization
The 2-thioxo group is replaced with hydrazine by treating the pyrido[2,3-d]pyrimidin-4(1H)-one intermediate with hydrazine hydrate in ethanol. This yields 2-hydrazinylpyrido[2,3-d]pyrimidin-4(3H)-ones, critical for subsequent derivatization.
Key Observations :
- Yield : >80% under optimized conditions.
- ¹³C NMR : Disappearance of the C=S signal (δ ~175 ppm) and emergence of hydrazinyl carbon signals.
Preparation of 1-((5-Methylthiophen-2-yl)Sulfonyl)Piperidin-4-amine
Sulfonylation of Piperidine
The sulfonylpiperidine moiety is synthesized via sulfonylation of piperidin-4-amine with 5-methylthiophene-2-sulfonyl chloride. This reaction occurs in dichloromethane (DCM) using triethylamine as a base.
Reaction Conditions :
Characterization :
- MS (ESI) : m/z 275.1 [M+H]⁺ (calculated for C₁₀H₁₅N₂O₂S₂: 275.04).
- ¹H NMR : Piperidine protons resonate at δ 2.5–3.5 ppm, with thiophene protons at δ 6.8–7.2 ppm.
Coupling of Pyrido[2,3-d]Pyrimidin-4(3H)-one and Sulfonylpiperidine
Nucleophilic Substitution
The final step involves coupling the hydrazinylpyrido[2,3-d]pyrimidin-4(3H)-one with 1-((5-methylthiophen-2-yl)sulfonyl)piperidin-4-amine. This is achieved via a nucleophilic aromatic substitution (SNAr) reaction in DMF at 80–100°C.
Optimization Notes :
- Catalyst : Potassium carbonate enhances reaction efficiency.
- Yield : 60–70% after column chromatography.
Structural Confirmation :
- IR : Peaks at 1150 cm⁻¹ (S=O) and 1600 cm⁻¹ (C=N).
- ¹H NMR : Integration confirms nine aromatic protons (pyrido[2,3-d]pyrimidinone and thiophene) and piperidine methylene signals.
Alternative Synthetic Pathways
Suzuki-Miyaura Cross-Coupling
Aryl boronic esters can introduce substituents at position 5 of the pyrido[2,3-d]pyrimidinone core. For instance, palladium-catalyzed coupling with 4-methoxyphenylboronic acid enhances electron density, improving antimicrobial activity.
Click Chemistry for Piperidine Modification
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) attaches triazole rings to the piperidine nitrogen, though this method is less common for sulfonamide derivatives.
Analytical and Spectral Data Summary
Challenges and Optimization Strategies
Regioselectivity in Cyclocondensation
Controlling the position of substituents on the pyrido[2,3-d]pyrimidinone ring requires precise stoichiometry and temperature control. Electron-donating groups (e.g., -OCH₃) at position 5 improve reaction rates.
Sulfonylation Side Reactions
Over-sulfonylation or oxidation of the thiophene ring can occur. Using mild bases (e.g., triethylamine) and low temperatures mitigates this.
Q & A
Q. What are the key considerations for optimizing the synthesis of 3-(1-((5-methylthiophen-2-yl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one?
Answer: Synthetic optimization should focus on:
- Catalyst selection : Use of acidic catalysts like p-toluenesulfonic acid (PTSA) to enhance coupling efficiency, as demonstrated in one-step pyrimidine synthesis protocols .
- Reaction conditions : Control temperature (e.g., reflux in dichloromethane) and reaction time to minimize side products, as seen in sulfonylation reactions involving piperidine derivatives .
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane to isolate the target compound, ensuring >95% purity .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Answer: Use a combination of:
- NMR spectroscopy : Analyze and NMR to confirm the presence of the pyrido[2,3-d]pyrimidin-4(3H)-one core and sulfonyl-piperidine substituents. Peaks for aromatic protons (6.5–8.5 ppm) and sulfonyl groups (~3.5 ppm for methylthiophene) are critical .
- Mass spectrometry : High-resolution mass spectrometry (HRMS) should match the molecular formula (e.g., CHNOS) within 5 ppm error .
- Elemental analysis : Confirm C, H, N, and S percentages to rule out impurities .
Q. What safety precautions are essential during handling and storage?
Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and eye protection due to potential skin/eye irritation (H315/H319 hazards) .
- Storage : Store in airtight containers at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis of the sulfonyl group .
- Waste disposal : Neutralize acidic/basic residues before disposal, adhering to local regulations for sulfonamide-containing compounds .
Advanced Research Questions
Q. How can computational modeling predict the compound’s pharmacokinetic and target-binding properties?
Answer:
- Molecular docking : Use software like AutoDock Vina to simulate interactions with kinase targets (e.g., PI3K or CDK inhibitors). Prioritize binding poses with hydrogen bonds to the pyrimidinone oxygen and sulfonyl group .
- ADMET prediction : Tools like SwissADME assess oral bioavailability (%F >30), blood-brain barrier permeability (logBB <0.3), and CYP450 inhibition risks .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and stability under physiological conditions .
Q. How should researchers address contradictions in reported biological activity data for this compound?
Answer:
- Dose-response validation : Replicate assays across multiple cell lines (e.g., cancer vs. normal) with IC values reported in triplicate to confirm potency .
- Structural analogs comparison : Compare activity against analogs (e.g., thieno[2,3-d]pyrimidine derivatives) to identify critical substituents (e.g., sulfonyl vs. carbonyl groups) .
- Mechanistic studies : Use Western blotting or qPCR to validate target modulation (e.g., kinase inhibition) and rule off-target effects .
Q. What advanced techniques are recommended for analyzing the compound’s solid-state structure?
Answer:
- Single-crystal X-ray diffraction (SC-XRD) : Resolve the piperidine ring conformation and dihedral angles between the pyrimidinone and thiophene moieties. Reference CIF files from similar compounds (e.g., CCDC 758345 for thiopyrano-pyrimidinones) .
- Powder XRD : Monitor batch consistency and polymorphic forms during scale-up .
- Thermogravimetric analysis (TGA) : Assess thermal stability (>200°C decomposition) to guide formulation strategies .
Q. How can researchers design derivatives to improve solubility without compromising activity?
Answer:
- Functional group modulation : Introduce polar groups (e.g., hydroxyl or amine) at the piperidine C4 position or pyrido-pyrimidinone C7 position. Avoid steric hindrance near the sulfonyl group .
- Salt formation : Test hydrochloride or mesylate salts to enhance aqueous solubility (>1 mg/mL in PBS) .
- Prodrug strategies : Link hydrolyzable esters (e.g., acetyl) to the methylthiophene group for pH-dependent release .
Q. What methodologies are suitable for studying metabolic stability in vitro?
Answer:
- Liver microsome assays : Incubate with human/rat liver microsomes and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 minutes .
- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to assess competitive/non-competitive inhibition (IC <10 µM indicates high risk) .
- Reactive metabolite detection : Trapping studies with glutathione (GSH) to identify electrophilic intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
